molecular formula C23H22N2O4 B2980280 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide CAS No. 946265-30-1

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2980280
CAS No.: 946265-30-1
M. Wt: 390.439
InChI Key: IFESJFMYMYMLND-UHFFFAOYSA-N
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Description

The compound N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide (referred to as the target compound) is a tetrahydroquinoline derivative featuring a furan-2-carbonyl group at the 1-position and a 4-methoxyphenylacetamide moiety at the 7-position.

Key physicochemical properties of the target compound include:

  • Molecular formula: C₂₃H₂₂N₂O₄
  • Molecular weight: 390.44 g/mol
  • Structural features: Tetrahydroquinoline scaffold (1,2,3,4-tetrahydroquinolin-7-yl) Furan-2-carbonyl substituent at the 1-position 4-Methoxyphenylacetamide group at the 7-position

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFESJFMYMYMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate. This intermediate is subsequently coupled with 2-(4-methoxyphenyl)acetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and quinoline derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Property Evidence ID
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide C₂₃H₂₂N₂O₄ 390.44 4-Methoxyphenyl, furan-2-carbonyl Unknown (structural analog data)
2-(4-Chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide C₂₂H₁₉ClN₂O₃ 394.85 4-Chlorophenyl Lipophilicity enhancement
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) C₂₁H₂₂N₄O₄S 426.49 Quinazoline-sulfonyl Anticancer (IC₅₀ < 10 µM)
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₇H₁₅N₂O₃S 327.38 Benzothiazole, 4-methoxyphenyl Scaffold diversity

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a furan ring and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_2O_3 with a molecular weight of approximately 320.38 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Furan Ring : Known for its involvement in various biological processes.
  • Tetrahydroquinoline Moiety : Commonly found in biologically active molecules.
  • Methoxy Group : Influences pharmacokinetic properties such as absorption and metabolism.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. Tetrahydroquinoline derivatives have been explored for their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance:

  • Study 1 : A derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective dose-dependent inhibition of cell growth.

Antiviral Activity

The structural components of this compound suggest potential antiviral mechanisms. The furan moiety has been associated with antiviral properties in other compounds:

  • Study 2 : A related furan-containing compound demonstrated inhibitory effects on viral replication in vitro, suggesting that similar mechanisms may be applicable to this compound.

Antimicrobial Properties

The presence of the sulfonamide group in structurally similar compounds has been linked to antimicrobial activity:

  • Study 3 : Compounds with sulfonamide functionalities showed effective inhibition against Gram-positive and Gram-negative bacteria. This activity could extend to the target compound due to its structural similarities.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin]StructureAnticancer
SulfanilamideStructureAntimicrobial
QuinineStructureAntimalarial

Case Studies

Several case studies have highlighted the potential applications of similar compounds in therapeutic contexts:

  • Case Study 1 : A study on tetrahydroquinoline derivatives demonstrated their efficacy against leukemia cells through apoptosis induction.
  • Case Study 2 : Investigations into furan derivatives revealed their ability to inhibit specific viral enzymes crucial for replication.

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